Cas no 2138269-49-3 (5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid)

5-エチル-3-(1H-イミダゾール-2-イル)-1,2-オキサゾール-4-カルボン酸は、複素環化合物の一種であり、イミダゾール環とオキサゾール環が結合した特徴的な構造を有しています。この化合物は、医薬品中間体や生物活性物質の合成において有用な骨格として注目されています。特に、そのカルボン酸基はさらなる化学修飾のための反応点として機能し、多様な誘導体の合成が可能です。また、イミダゾール環の存在により、金属イオンとのキレート形成能や生体分子との相互作用が期待されます。この化合物は、創薬研究や材料科学分野での応用が検討されており、その特異な構造特性から新規機能性材料の開発にも寄与する可能性があります。

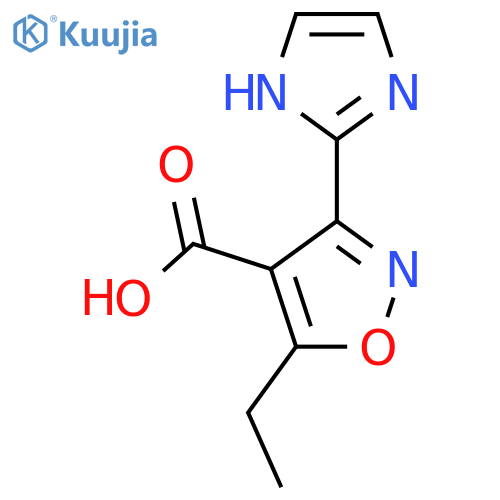

2138269-49-3 structure

商品名:5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid

5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid

- 2138269-49-3

- EN300-717034

-

- インチ: 1S/C9H9N3O3/c1-2-5-6(9(13)14)7(12-15-5)8-10-3-4-11-8/h3-4H,2H2,1H3,(H,10,11)(H,13,14)

- InChIKey: YLUAJEDPMBETBL-UHFFFAOYSA-N

- ほほえんだ: O1C(CC)=C(C(=O)O)C(C2=NC=CN2)=N1

計算された属性

- せいみつぶんしりょう: 207.06439116g/mol

- どういたいしつりょう: 207.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 92Ų

5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-717034-1.0g |

5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid |

2138269-49-3 | 1g |

$0.0 | 2023-06-06 |

5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2138269-49-3 (5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬